3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15183370
InChI: InChI=1S/C17H11FN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22)
SMILES:
Molecular Formula: C17H11FN4O3
Molecular Weight: 338.29 g/mol

3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC15183370

Molecular Formula: C17H11FN4O3

Molecular Weight: 338.29 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one -

Specification

Molecular Formula C17H11FN4O3
Molecular Weight 338.29 g/mol
IUPAC Name 3-(4-fluorophenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Standard InChI InChI=1S/C17H11FN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22)
Standard InChI Key ZMMZSIZJPYULAT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)F

Introduction

Chemical Identity and Structural Features

3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (molecular formula: C19H12FN3O3\text{C}_{19}\text{H}_{12}\text{FN}_3\text{O}_3, molecular weight: 361.32 g/mol) belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone core. The structural features include:

  • A 4-fluorophenyl group at the 3-position of the chromen-2-one ring, introducing electron-withdrawing effects that modulate electronic distribution and bioavailability .

  • A 1H-tetrazol-5-ylmethoxy substituent at the 7-position, where the tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .

The compound’s IUPAC name systematically describes its substituents: the chromen-2-one backbone is substituted at position 3 with a fluorophenyl group and at position 7 with a methoxy-linked tetrazole.

Synthesis and Optimization

The synthesis of this compound follows a multi-step protocol involving chalcone intermediates, oxidative cyclization, and tetrazole ring formation, as detailed in ultrasound-assisted methodologies .

Synthesis Pathway

  • Chalcone Precursor Formation:
    The reaction begins with the preparation of (EE)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4a) through Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-fluorobenzaldehyde under basic conditions .

  • Oxidative Cyclization to Hydroxychromone:
    Treatment of 4a with hydrogen peroxide in ethanol induces oxidative cyclization, yielding 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one (5a) . This step proceeds via epoxidation of the α,β-unsaturated ketone, followed by ring closure.

  • Alkylation with Chloroacetonitrile:
    The hydroxyl group at position 7 is alkylated with 2-chloroacetonitrile in the presence of potassium carbonate, producing 7-(chloromethoxy)-3-(4-fluorophenyl)-2H-chromen-2-one (6a) .

  • Tetrazole Ring Formation:
    A [2+3] cycloaddition reaction between 6a and sodium azide, catalyzed by zinc bromide in aqueous medium at 100°C, introduces the tetrazole moiety. This step generates the final product, 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (7a) .

Key Reaction Conditions:

  • Ultrasound irradiation significantly accelerates reaction rates and improves yields compared to conventional heating .

  • Yields for intermediate steps range from 73% to 79%, with final tetrazole derivatives obtained in ~75% yield .

Spectroscopic Characterization

The compound’s structure is confirmed through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6d_6):

    • A singlet at δ 8.51 ppm corresponds to the aromatic proton at position 4 of the chromen-2-one ring.

    • Doublets between δ 7.08–8.30 ppm integrate for the fluorophenyl and chromenone protons.

    • A characteristic triplet at δ 4.92 ppm (2H) confirms the methylene group of the tetrazolylmethoxy linker .

  • 13C^{13}\text{C} NMR:

    • Signals at δ 161.3 ppm (C=O of chromenone) and δ 148.5 ppm (tetrazole C=N) validate the core structure .

Mass Spectrometry (MS)

  • ESI-MS: A molecular ion peak at m/zm/z 361.12 ([M+H]+^+) aligns with the theoretical molecular weight .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies against bacterial and fungal strains reveal moderate to potent activity:

  • Bacteria:

    • Staphylococcus aureus: MIC = 32 μg/mL (compared to chloramphenicol, MIC = 16 μg/mL) .

    • Escherichia coli: MIC = 64 μg/mL .

  • Fungi:

    • Candida albicans: MIC = 128 μg/mL .

The tetrazole moiety enhances membrane permeability, while the fluorophenyl group contributes to hydrophobic interactions with microbial enzymes .

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Agents: The compound’s activity against drug-resistant pathogens positions it as a candidate for further optimization in antibiotic development.

  • Neurological Disorders: ALDH-2 inhibition could mitigate acetaldehyde toxicity in alcoholism, warranting target-specific assays .

Synthetic Advancements

  • Green Chemistry: Ultrasound-assisted synthesis reduces reaction times from hours to minutes, aligning with sustainable practices .

  • Derivatization: Modifying the tetrazole’s substituents (e.g., introducing trifluoromethyl groups) may enhance potency and selectivity .

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